L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine is a peptide compound composed of seven amino acids: proline, serine, glutamine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can be used for further research or therapeutic applications.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Prolyl-L-seryl-L-glutaminyl-L-alanyl-L-seryl-L-alanine
- L-Glutamyl-L-seryl-L-alanyl-L-alanine
- L-Alanyl-L-seryl-L-glutaminyl-L-alanine
Uniqueness
This compound is unique due to its specific sequence of amino acids, which confers distinct biological and chemical properties. Its structure allows for targeted interactions with molecular targets, making it valuable in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
918528-84-4 |
---|---|
Molekularformel |
C22H37N7O10 |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H37N7O10/c1-10(17(33)28-14(8-30)20(36)26-11(2)22(38)39)25-19(35)13(5-6-16(23)32)27-21(37)15(9-31)29-18(34)12-4-3-7-24-12/h10-15,24,30-31H,3-9H2,1-2H3,(H2,23,32)(H,25,35)(H,26,36)(H,27,37)(H,28,33)(H,29,34)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
ITPWEJKMVMFFTI-LZXPERKUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.